molecular formula C4H7BrO B11719864 rac-[(1R,2S)-2-bromocyclopropyl]methanol

rac-[(1R,2S)-2-bromocyclopropyl]methanol

Cat. No.: B11719864
M. Wt: 151.00 g/mol
InChI Key: SOUNJUAOSVUXMT-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2S)-2-bromocyclopropyl]methanol is a chiral compound with the molecular formula C4H7BrO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,2S) and (1S,2R). This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-bromocyclopropyl]methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-bromocyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form cyclopropylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid.

    Reduction: Formation of cyclopropylmethanol.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

rac-[(1R,2S)-2-bromocyclopropyl]methanol is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-bromocyclopropyl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R)-2-bromocyclopropyl]methanol
  • rac-[(1R,2S)-2-fluorocyclopropyl]methanol
  • rac-[(1R,2S)-2-bromocyclobutan-1-ol]

Uniqueness

rac-[(1R,2S)-2-bromocyclopropyl]methanol is unique due to its specific stereochemistry and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds.

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

[(1S,2R)-2-bromocyclopropyl]methanol

InChI

InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1

InChI Key

SOUNJUAOSVUXMT-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)CO

Canonical SMILES

C1C(C1Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.